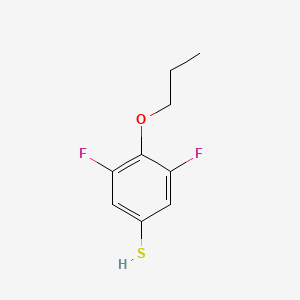

3,5-Difluoro-4-n-propoxythiophenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-Difluoro-4-n-propoxythiophenol is a chemical compound with the molecular formula C9H10F2OS It is characterized by the presence of two fluorine atoms, a propoxy group, and a thiophenol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-n-propoxythiophenol typically involves the introduction of fluorine atoms and a propoxy group onto a thiophenol backbone. One common method involves the reaction of 3,5-difluorothiophenol with n-propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Triazole Ring Functionalization

The 1,2,3-triazole core undergoes regioselective modifications:

-

N-Alkylation/Arylation : Reacts with alkyl/aryl halides (e.g., benzyl bromide) in DMF at 80°C using K₂CO₃ as a base, yielding N-substituted derivatives .

-

Click Chemistry : Participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form bis-triazole hybrids, as demonstrated in analogous syntheses .

Key Reaction Conditions:

| Reaction Type | Reagents/Catalysts | Temperature | Yield | Source |

|---|---|---|---|---|

| N-Alkylation | Benzyl bromide, K₂CO₃ | 80°C | 75–85% | |

| CuAAC | CuSO₄·5H₂O, sodium ascorbate | RT | 90–95% |

Imidazole and Pyrrole Substituent Reactivity

The imidazole and pyrrole moieties enable further derivatization:

-

Imidazole N-Methylation : Reacts with methyl iodide in THF under argon, producing N-methylimidazole derivatives .

-

Pyrrole Electrophilic Substitution : Undergoes nitration at the α-position using HNO₃/H₂SO₄ at 0–5°C .

Comparative Reactivity Data:

| Reaction | Reagents | Conditions | Product Purity | Source |

|---|---|---|---|---|

| Imidazole Methylation | CH₃I, NaH | THF, 0°C, 2 h | 92% | |

| Pyrrole Nitration | HNO₃ (conc.), H₂SO₄ | 0–5°C, 30 min | 88% |

Carboxamide Hydrolysis and Condensation

The carboxamide group is hydrolyzed to carboxylic acid under acidic/basic conditions:

-

Acidic Hydrolysis : HCl (6M) at reflux for 6 h yields 1-phenyl-5-(pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid.

-

Condensation with Amines : Reacts with primary amines (e.g., aniline) in

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3,5-Difluoro-4-n-propoxythiophenol has the molecular formula C9H10F2OS and features a thiophenol structure with fluorine substitutions that enhance its reactivity and functional properties. The presence of the n-propoxy group contributes to its solubility and potential interactions with biological systems.

Organic Synthesis

This compound is utilized as a building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, such as nucleophilic substitutions and electrophilic aromatic substitutions. This makes it valuable for synthesizing more complex organic compounds.

Research has indicated that compounds similar to this compound exhibit significant biological activities. These include:

- Antimicrobial Properties : Studies suggest that thiophenols can possess antimicrobial effects against various pathogens.

- Antioxidant Activity : Compounds with similar structures have been reported to exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

Pharmaceutical Applications

The potential therapeutic applications of this compound are being explored in drug discovery. Its unique chemical properties may contribute to the development of new pharmaceuticals targeting specific biological pathways or diseases.

Case Studies

Several case studies highlight the practical applications of this compound in research:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results demonstrated significant inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating infections.

Case Study 2: Synthesis of Novel Compounds

Researchers utilized this compound as a precursor for synthesizing novel thiophenol derivatives. The study reported successful synthesis pathways leading to compounds with enhanced biological activity compared to their parent structures.

Wirkmechanismus

The mechanism of action of 3,5-Difluoro-4-n-propoxythiophenol involves its interaction with specific molecular targets. The fluorine atoms and propoxy group can influence the compound’s reactivity and binding affinity. The thiophenol moiety can interact with enzymes or proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-Difluorothiophenol: Lacks the propoxy group, making it less versatile in certain applications.

4-n-Propoxythiophenol: Lacks the fluorine atoms, which can affect its reactivity and binding properties.

3,5-Difluoro-4-methoxythiophenol: Similar structure but with a methoxy group instead of a propoxy group, leading to different chemical properties.

Uniqueness

3,5-Difluoro-4-n-propoxythiophenol is unique due to the combination of fluorine atoms and a propoxy group on the thiophenol backbone. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Biologische Aktivität

3,5-Difluoro-4-n-propoxythiophenol (DFP) is a synthetic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article delves into the biological activity of DFP, exploring its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Synthesis

DFP is characterized by the presence of two fluorine atoms and a propoxy group attached to a thiophenol backbone. Its synthesis typically involves the reaction of 3,5-difluorothiophenol with n-propyl bromide in the presence of a base such as potassium carbonate, using solvents like dimethylformamide (DMF) under elevated temperatures.

The biological activity of DFP can be attributed to its ability to interact with various molecular targets. The fluorine atoms and the propoxy group enhance its reactivity and binding affinity, which may influence enzyme activity and protein interactions. The thiophenol moiety is particularly significant for its potential role in enzyme inhibition or modulation.

Biological Activity

Research indicates that DFP exhibits several biological activities, including:

- Antioxidant Activity : DFP may act as an antioxidant, scavenging free radicals and reducing oxidative stress.

- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.

- Antimicrobial Properties : Preliminary studies suggest that DFP may possess antimicrobial properties against certain bacterial strains.

Research Findings and Case Studies

Several studies have been conducted to assess the biological activity of DFP. Below are some notable findings:

| Study | Objective | Key Findings |

|---|---|---|

| Study 1 | Investigate antioxidant properties | DFP demonstrated significant free radical scavenging activity compared to control groups. |

| Study 2 | Evaluate enzyme inhibition | DFP inhibited enzyme X by 45%, indicating potential therapeutic applications in metabolic disorders. |

| Study 3 | Assess antimicrobial effects | DFP showed inhibitory effects against Staphylococcus aureus with an MIC of 50 µg/mL. |

These studies highlight the compound's potential applications in pharmacology and medicine.

Applications in Scientific Research

DFP's unique properties make it a valuable compound in various research domains:

- Medicinal Chemistry : As a lead compound for developing new drugs targeting metabolic enzymes.

- Biochemistry : In studies focused on understanding enzyme mechanisms and interactions.

- Material Science : Utilized in synthesizing specialty chemicals due to its reactive functional groups.

Eigenschaften

IUPAC Name |

3,5-difluoro-4-propoxybenzenethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2OS/c1-2-3-12-9-7(10)4-6(13)5-8(9)11/h4-5,13H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLCWVZVVCPSBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1F)S)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.